Chemical structure and physical properties of Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-
Chemical structure and physical properties of Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-
Technical Whitepaper: Chemical Architecture, Synthesis, and Target Engagement of 1-(2-Chlorobenzyl)-3-(p-tolyl)urea
Executive Summary & Structural Classification
The compound 1-(2-chlorobenzyl)-3-(p-tolyl)urea (CAS: 138111-35-0)[1] represents a highly specialized aralkyl-diaryl urea derivative. In contemporary drug discovery and agrochemistry, the 1,3-disubstituted urea motif is recognized as a privileged scaffold. It serves as a potent central pharmacophore, most notably in the design of soluble epoxide hydrolase (sEH) inhibitors and kinase hinge-binding agents[2]. This whitepaper deconstructs the physiochemical properties, mechanistic synthesis, and pharmacological target engagement of this specific molecule, providing a comprehensive guide for researchers and drug development professionals.
Physiochemical Profiling & Molecular Descriptors
The physical and chemical properties of a molecule dictate its pharmacokinetics, formulation viability, and target affinity. The table below summarizes the core molecular descriptors of 1-(2-chlorobenzyl)-3-(p-tolyl)urea, explaining the causal relationship between its structure and its behavior in biological systems.
| Property | Value | Rationale / Implication |
| Chemical Formula | C₁₅H₁₅ClN₂O | Defines the core aralkyl-diaryl urea scaffold. |
| Molecular Weight | 274.75 g/mol | Falls well within Lipinski’s Rule of 5 (< 500 Da), optimizing it for small-molecule drug design. |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | Excellent membrane permeability; ideal for crossing lipid bilayers to reach cytosolic targets like sEH. |
| XLogP3 (Estimated) | ~3.5 - 4.2 | High lipophilicity drives strong binding in hydrophobic enzyme pockets but necessitates formulation optimization (e.g., lipid excipients) to overcome poor aqueous solubility[3]. |
| Hydrogen Bond Donors | 2 | The two urea −NH groups are essential for anchoring the molecule to catalytic nucleophiles (e.g., aspartate residues). |
| Hydrogen Bond Acceptors | 1 | The urea carbonyl oxygen ( C=O ) accepts hydrogen bonds from active-site tyrosine or threonine residues. |
| Rotatable Bonds | 4 | Provides sufficient conformational flexibility to induce an optimal "fit" within dynamic target active sites. |
Mechanistic Synthesis & Reaction Kinetics
The construction of the asymmetric urea linkage is most efficiently achieved via the nucleophilic addition of a primary amine to an isocyanate. This pathway avoids the use of highly toxic phosgene gas and provides exceptional atom economy[4].
Experimental Protocol: Isocyanate-Amine Coupling
Objective: Synthesize 1-(2-chlorobenzyl)-3-(p-tolyl)urea with >95% purity.
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Step 1: Reagent Preparation. Dissolve 1.0 equivalent of 2-chlorobenzylamine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive isocyanate into a primary amine. If hydrolysis occurs, the resulting amine will react with unhydrolyzed isocyanate, generating a symmetric diaryl urea byproduct[4]. DCM is selected as an aprotic solvent to prevent nucleophilic competition.
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Step 2: Electrophile Addition. Slowly add 1.05 equivalents of p-tolyl isocyanate dropwise to the solution at 0 °C.
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Causality: The slight excess of isocyanate ensures the complete consumption of the benzylamine. The low temperature controls the exothermic nucleophilic attack, preventing thermal degradation.
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Step 3: Reaction Maturation & Self-Validation. Allow the mixture to warm to room temperature ( 25∘C ) and stir for 2–4 hours.
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Self-Validating QA: Monitor the reaction via Fourier-transform infrared spectroscopy (FT-IR). The reaction is definitively complete when the intense, characteristic asymmetric −N=C=O stretch at 2250–2270 cm−1 completely disappears.
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Step 4: Isolation. Concentrate the solvent in vacuo. Triturate the crude residue with cold diethyl ether.
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Causality: The asymmetric urea product is highly crystalline and insoluble in cold ether, whereas unreacted starting materials and minor impurities remain dissolved. This thermodynamic precipitation drives the isolation process.
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Step 5: Purification. Filter the white precipitate and recrystallize from a mixture of ethyl acetate and hexane to yield the analytically pure compound.
Fig 1: Nucleophilic addition mechanism for the synthesis of 1-(2-chlorobenzyl)-3-(p-tolyl)urea.
Pharmacological Context: Target Engagement
Diaryl and aralkyl ureas are the most potent known inhibitors of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of anti-inflammatory epoxy-fatty acids (EpFAs)[3]. The efficacy of 1-(2-chlorobenzyl)-3-(p-tolyl)urea in biological systems is governed by a highly specific structure-activity relationship (SAR).
Mechanistic Binding Logic:
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Transition State Mimicry: The urea core acts as a transition state analog for epoxide hydrolysis. The two −NH protons of the urea act as robust hydrogen bond donors, anchoring precisely to the catalytic nucleophile (Asp333) in the sEH active site[3].
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Carbonyl Acceptance: Simultaneously, the urea carbonyl oxygen accepts hydrogen bonds from adjacent tyrosine residues (Tyr381 and Tyr465), locking the pharmacophore into the catalytic tunnel[2].
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Hydrophobic Enclosure: The p-tolyl group and the 2-chlorobenzyl group project into two distinct hydrophobic pockets flanking the active site. The chlorine atom at the ortho-position of the benzyl ring provides critical halogen bonding and steric bulk, which significantly increases the drug-target residence time ( tR ) by slowing the off-rate ( koff )[2].
Fig 2: Pharmacophore binding model of the urea core within the sEH catalytic active site.
Analytical Characterization (Self-Validating QA)
To ensure the scientific integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy must be employed. The expected 1H NMR (DMSO- d6 , 400 MHz) profile serves as a definitive QA checkpoint:
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δ 8.50 - 8.60 ppm (s, 1H): Diaryl urea −NH attached to the p-tolyl ring (deshielded by the aromatic ring).
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δ 6.50 - 6.70 ppm (t, 1H): Aralkyl urea −NH attached to the benzyl group (coupled to the adjacent CH2 ).
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δ 7.00 - 7.50 ppm (m, 8H): Aromatic protons from both the 2-chlorophenyl and p-tolyl rings.
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δ 4.30 - 4.40 ppm (d, 2H): Benzylic CH2 protons, split into a doublet by the adjacent −NH .
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δ 2.20 - 2.30 ppm (s, 3H): Methyl protons of the p-tolyl group.
References
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[1] 2436-79-5 | MFCD00005218 | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | AA Blocks. AA Blocks.
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[4] One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry (ACS Publications).[Link]
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[2] Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry (OSTI.GOV).[Link]
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[3] Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain. National Institutes of Health (PMC).
Sources
- 1. aablocks.com [aablocks.com]
- 2. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy (Journal Article) | OSTI.GOV [osti.gov]
- 3. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
